ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by its pyrrole ring structure, which is substituted with ethyl, methyl, and hydrazono groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate typically involves the reaction of 3,5-dimethyl-2-pyrrolecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting ethyl ester is then reacted with 4-methylphenylhydrazine under acidic conditions to form the hydrazone derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazono group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate can be compared with other hydrazone derivatives and pyrrole-based compounds. Similar compounds include:
- Ethyl 3,5-dimethyl-2-[(4-chlorophenyl)hydrazono]-2H-pyrrole-4-carboxylate
- Ethyl 3,5-dimethyl-2-[(4-nitrophenyl)hydrazono]-2H-pyrrole-4-carboxylate
- Ethyl 3,5-dimethyl-2-[(4-methoxyphenyl)hydrazono]-2H-pyrrole-4-carboxylate
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(4-methylphenyl)diazenyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-5-21-16(20)14-11(3)15(17-12(14)4)19-18-13-8-6-10(2)7-9-13/h6-9,17H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGJCPFICKYQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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